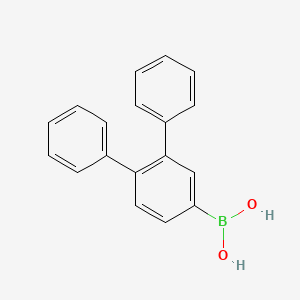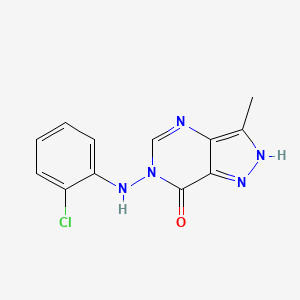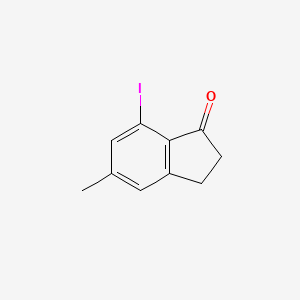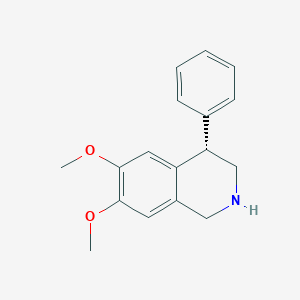
7,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride: is a chemical compound with the molecular formula C10H9Cl2N3•HCl and a molecular weight of 278.57 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride typically involves the reaction of 7,8-dichloro-2-methylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by precipitation with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 7,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline compounds.
Aplicaciones Científicas De Investigación
Chemistry: 7,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a probe to investigate the binding sites and activity of various enzymes .
Medicine: It is being explored for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 7,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
- 7,8-Dichloro-2-methylquinoline
- 4-Hydrazino-2-methylquinoline
- 7,8-Dichloroquinoline
Comparison:
- 7,8-Dichloro-2-methylquinoline: Lacks the hydrazino group, making it less reactive in certain substitution reactions.
- 4-Hydrazino-2-methylquinoline: Does not have the dichloro substitution, which affects its electronic properties and reactivity.
- 7,8-Dichloroquinoline: Lacks the methyl and hydrazino groups, making it less versatile in synthetic applications .
7,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is unique due to the presence of both dichloro and hydrazino groups, which confer distinct reactivity and versatility in various chemical reactions .
Propiedades
Número CAS |
1172007-01-0 |
|---|---|
Fórmula molecular |
C10H10Cl3N3 |
Peso molecular |
278.6 g/mol |
Nombre IUPAC |
(7,8-dichloro-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c1-5-4-8(15-13)6-2-3-7(11)9(12)10(6)14-5;/h2-4H,13H2,1H3,(H,14,15);1H |
Clave InChI |
HUQHGBPHFGBCDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(tert-Butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11847171.png)
![4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847174.png)





![3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine](/img/structure/B11847218.png)

![6-Methyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B11847232.png)
![1'-Benzylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11847242.png)


